molecular formula C11H9FN2O B6646657 4-Fluoro-6-(2-methylphenoxy)pyrimidine

4-Fluoro-6-(2-methylphenoxy)pyrimidine

Cat. No. B6646657
M. Wt: 204.20 g/mol
InChI Key: QVTPNIFIKLXBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-6-(2-methylphenoxy)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic aromatic organic compound that has been widely used in scientific research. This compound has been synthesized using different methods and has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(2-methylphenoxy)pyrimidine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including protein kinases and phosphodiesterases. It has also been reported to modulate the activity of ion channels and transporters. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-Fluoro-6-(2-methylphenoxy)pyrimidine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, this compound has been reported to have neuroprotective effects and improve cognitive function in animal models. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

4-Fluoro-6-(2-methylphenoxy)pyrimidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it has been reported to have good solubility and bioavailability. However, this compound also has some limitations. It is a relatively new compound, and its properties and effects are not fully understood. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.

Future Directions

There are several future directions for the research of 4-Fluoro-6-(2-methylphenoxy)pyrimidine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound and its effects on biological processes. In addition, further research is needed to fully understand the advantages and limitations of this compound for lab experiments. Finally, the synthesis of new derivatives of this compound and their evaluation in various research applications is an area of interest for future research.

Synthesis Methods

The synthesis of 4-Fluoro-6-(2-methylphenoxy)pyrimidine can be achieved using different methods. One of the most commonly used methods is the reaction of 4,6-dichloropyrimidine with 2-methylphenol in the presence of a base and a fluoride source. Another method involves the reaction of 4,6-dichloropyrimidine with 2-methylphenol in the presence of a palladium catalyst and a fluoride source. Both methods have been reported to yield high purity and good yields of 4-Fluoro-6-(2-methylphenoxy)pyrimidine.

Scientific Research Applications

4-Fluoro-6-(2-methylphenoxy)pyrimidine has been used in various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In addition, this compound has been used as a tool in the study of biological processes, such as protein-protein interactions and enzyme inhibition.

properties

IUPAC Name

4-fluoro-6-(2-methylphenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-4-2-3-5-9(8)15-11-6-10(12)13-7-14-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTPNIFIKLXBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=NC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-(2-methylphenoxy)pyrimidine

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